molecular formula C26H24N2S2 B14199564 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline CAS No. 919285-24-8

2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline

Cat. No.: B14199564
CAS No.: 919285-24-8
M. Wt: 428.6 g/mol
InChI Key: ZOWZWWNBLDIGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is an organic compound with a complex structure that includes biphenyl and dianiline groups connected by methylenesulfanediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline typically involves the reaction of biphenyl derivatives with appropriate sulfanediyl and aniline precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. The reaction is usually carried out under inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Chlorine gas in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]dianiline
  • 4,4’-Bis(4-aminophenoxy)biphenyl
  • 4,4’-Diaminodiphenylmethane

Uniqueness

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is unique due to its methylenesulfanediyl linkages, which impart distinct chemical and physical properties. These linkages can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

919285-24-8

Molecular Formula

C26H24N2S2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[[4-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]methylsulfanyl]aniline

InChI

InChI=1S/C26H24N2S2/c27-23-5-1-3-7-25(23)29-17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30-26-8-4-2-6-24(26)28/h1-16H,17-18,27-28H2

InChI Key

ZOWZWWNBLDIGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC=C(C=C3)CSC4=CC=CC=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.